4-(1-bromoethyl)benzene-1-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
CAS No. |
195390-13-7 |
|---|---|
Molecular Formula |
C8H8BrFO2S |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-(1-bromoethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,1H3 |
InChI Key |
AOCHGMSBTDYWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)Br |
Purity |
95 |
Origin of Product |
United States |
Historical Trajectories of Sulfonyl Fluoride Chemistry and Its Emergence As a Click Chemistry Hub
The chemistry of sulfonyl fluorides (R-SO₂F) is not new, but its recent renaissance is a testament to the power of revisiting established functionalities with a modern perspective. ccspublishing.org.cn For years, sulfonyl chlorides (R-SO₂Cl) were the more common electrophiles in sulfonylation reactions. acs.org However, the S(VI)-Cl bond is susceptible to reductive collapse, which can complicate desired substitution reactions. acs.org In contrast, sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are remarkably stable to hydrolysis, reduction, and thermal stress, yet they react efficiently and selectively with nucleophiles under specific activation conditions. ccspublishing.org.cneurekalert.orgnih.govsigmaaldrich.com This distinctive stability is attributed to the high homolytic bond dissociation energy of the S-F bond compared to the S-Cl bond. bldpharm.com
This unique reactivity profile caught the attention of K. Barry Sharpless and his colleagues, who introduced the concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) as a new generation of "click chemistry" in 2014. eurekalert.orgsigmaaldrich.com Click chemistry refers to a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. bldpharm.com SuFEx reactions fit these criteria perfectly, providing a reliable method for connecting molecular fragments through the formation of robust sulfonyl linkages (-SO₂-). eurekalert.orgsigmaaldrich.com
The SuFEx process typically involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether (R-O-SiMe₃) or an alcohol in the presence of a fluoride source or an appropriate activator, to form a stable sulfonate ester (R-SO₂-OR'). acs.org Similarly, reactions with amines can produce sulfonamides. chemrxiv.org The reliability and orthogonality of SuFEx have established sulfonyl fluorides as crucial "connective" hubs in diverse fields, including drug discovery, chemical biology, and polymer science. ccspublishing.org.cneurekalert.orgsigmaaldrich.com Their ability to covalently modify specific amino acid residues like serine, tyrosine, and lysine (B10760008) has also made them valuable tools for developing enzyme inhibitors and chemical probes. acs.orgnih.govnih.gov
The Significance of Benzylic Halides in Strategic Organic Transformations
Benzylic halides, compounds where a halogen atom is attached to a carbon atom that is itself bonded to a benzene (B151609) ring, are cornerstone functional groups in organic synthesis. quora.com Their heightened reactivity compared to simple alkyl halides is due to the stability of the intermediates formed during substitution reactions.
Benzylic halides readily participate in both Sₙ1 and Sₙ2 nucleophilic substitution reactions. ucalgary.cayoutube.com
Sₙ1 Reactions: Tertiary and secondary benzylic halides favor the Sₙ1 pathway because the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring. quora.comucalgary.ca
Sₙ2 Reactions: Primary benzylic halides typically react via an Sₙ2 mechanism, which is favored due to the accessibility of the carbon atom to the incoming nucleophile. ucalgary.ca
This versatile reactivity allows for the facile introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon, thereby enabling the construction of complex molecular frameworks. Beyond nucleophilic substitution, benzylic halides are excellent partners in various cross-coupling reactions. They can be used to form diarylmethanes, a subunit present in many biologically active molecules, through palladium-catalyzed reactions with organozinc reagents or other organometallics. nih.gov They also undergo electrophilic substitution reactions with electron-rich arenes to generate diarylmethanes under metal-free conditions. rsc.org This broad spectrum of reactivity makes the benzylic halide a key strategic element for molecular elaboration.
Rationale for Investigating Orthogonally Functionalized Aromatic Systems: the Case of 4 1 Bromoethyl Benzene 1 Sulfonyl Fluoride
In the quest for molecular complexity and efficiency in synthesis, chemists prize "orthogonally functionalized" building blocks. Orthogonal functional groups are distinct reactive sites within a molecule that can be addressed independently of one another due to their different reactivity profiles and reaction conditions. This allows for controlled, stepwise modifications of a molecule without the need for extensive protecting group manipulations. Aromatic systems bearing such functionalities are particularly valuable as they provide a rigid scaffold upon which to build three-dimensional complexity. science.govorganic-chemistry.org
4-(1-bromoethyl)benzene-1-sulfonyl fluoride (B91410) is a prime example of such a system. It possesses two chemically distinct reactive handles:
The Sulfonyl Fluoride (-SO₂F): This group is relatively inert under many standard organic reaction conditions but becomes a potent electrophile for SuFEx click chemistry when activated, for instance, by a base or a silylating agent, to react with nucleophiles like phenols or amines. eurekalert.orgchemrxiv.org
The Benzylic Bromide (-CH(Br)CH₃): This group is a classic electrophile for nucleophilic substitution and cross-coupling reactions, readily reacting with a wide variety of nucleophiles and organometallic reagents under conditions that typically leave the sulfonyl fluoride group untouched. ucalgary.canih.gov
The chemical distinction between these two groups provides a powerful synthetic advantage. One can, for example, first use the benzylic bromide to attach the molecule to a larger structure via an Sₙ2 reaction and then, in a subsequent step, use the sulfonyl fluoride handle to "click" on another molecular fragment via a SuFEx reaction. This programmable, stepwise functionalization is a key rationale for investigating this compound, as it opens up streamlined pathways to novel polymers, complex drug candidates, and functional materials. The presence of two distinct electrophilic sites allows for a modular and highly versatile approach to molecular assembly. enamine.netrsc.org
Table 1: Properties of 4-(1-Bromoethyl)benzene-1-sulfonyl fluoride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrFO₂S |
| Monoisotopic Mass | 265.94 g/mol |
| Appearance | Solid (predicted) |
| SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)F)Br |
| InChIKey | AOCHGMSBTDYWMU-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Table 2: Orthogonal Reactivity Profile
| Functional Group | Reaction Type | Typical Reagents/Conditions | Resulting Linkage |
|---|---|---|---|
| Sulfonyl Fluoride | SuFEx Click Chemistry | Phenols/Alcohols, Amines, with base or silyl (B83357) activators | Sulfonate ester, Sulfonamide |
| Benzylic Bromide | Nucleophilic Substitution | N, O, S, C-based nucleophiles (e.g., NaN₃, NaCN, R-OH, R-SH) | C-N, C-C, C-O, C-S bonds |
| Benzylic Bromide | Cross-Coupling | Organometallic reagents (e.g., organozinc) with Pd catalyst | C-C bond (e.g., Diaryl-methane derivatives) |
Overview of Current Research Frontiers and Unexplored Potentials
Strategies for the Selective Installation of the Sulfonyl Fluoride Moiety
The introduction of a sulfonyl fluoride group onto an aromatic ring is a key step in the synthesis of this compound. Several modern synthetic methods have been developed to achieve this transformation efficiently and with high functional group tolerance. These strategies can be applied to a precursor such as 4-ethylbenzene, which can then be subsequently brominated, or to a pre-brominated aromatic ring.
Direct Fluorination of Sulfonic Acids and Derivatives
One of the most straightforward approaches to sulfonyl fluorides is the direct conversion of sulfonic acids or their salts. rsc.org This method avoids the often harsh conditions required for the synthesis of sulfonyl chlorides as intermediates. A common strategy involves the use of a deoxyfluorinating agent to replace the hydroxyl group of the sulfonic acid with fluorine.
Recent advancements have focused on milder and more efficient reagents. For instance, the use of reagents like XtalFluor-E® enables the deoxyfluorination of sulfonic acids and their sodium salts under relatively mild conditions. researchgate.net Another approach involves a one-pot synthesis from sulfonates using cyanuric chloride and a fluoride source like potassium bifluoride (KHF2), often catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). rsc.org
| Reagent System | Substrate | Key Features |
| XtalFluor-E® | Sulfonic acids/salts | Milder reaction conditions. |
| Cyanuric chloride / KHF2 / TBAB | Sodium sulfonates | One-pot procedure, good yields. rsc.org |
This table summarizes reagent systems for the direct fluorination of sulfonic acids and their derivatives.
For the synthesis of the target molecule, one could envision the sulfonation of ethylbenzene (B125841) to produce 4-ethylbenzenesulfonic acid, followed by direct fluorination. sigmaaldrich.comsielc.commolport.com
Oxidative Fluorination Pathways
Oxidative fluorination provides a powerful route to sulfonyl fluorides from sulfur-containing compounds in lower oxidation states, such as thiols or disulfides. This approach is advantageous as it often utilizes readily available starting materials.
One notable method involves the oxidative desulfurization-fluorination of thioethers. nih.gov Another strategy employs the reaction of thiols or disulfides with an electrophilic fluorinating reagent, such as Selectfluor®, often under reflux conditions. nih.gov These methods typically proceed through the in-situ formation of a sulfonyl intermediate that is then trapped by a fluoride source.
| Starting Material | Reagent System | Reaction Type |
| Thiols/Disulfides | Selectfluor® | Oxidative fluorination. nih.gov |
| Thioethers | Oxidant + Fluoride Source | Oxidative desulfurization-fluorination. nih.gov |
This table outlines key features of oxidative fluorination pathways for sulfonyl fluoride synthesis.
In the context of synthesizing this compound, one could start with 4-ethylthiophenol (B1334142) and subject it to oxidative fluorination to form 4-ethylbenzenesulfonyl fluoride.
Halide Exchange Reactions with Sulfonyl Chlorides
The classic and still widely used method for preparing sulfonyl fluorides is through a halide exchange reaction, typically starting from the corresponding sulfonyl chloride. mdpi.com This nucleophilic substitution is driven by the use of a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2).
To facilitate the reaction, phase-transfer catalysts like 18-crown-6 (B118740) ether can be employed to enhance the solubility and reactivity of the fluoride salt in organic solvents. mdpi.com The reaction conditions are generally mild, and the starting sulfonyl chlorides are often readily accessible through the chlorosulfonation of aromatic compounds. For instance, ethylbenzene can be treated with chlorosulfuric acid to yield 4-ethylbenzenesulfonyl chloride, which can then undergo halide exchange. wikipedia.org
| Fluoride Source | Catalyst/Additive | Key Features |
| Potassium fluoride (KF) | 18-crown-6 ether | Enhanced reactivity and solubility. mdpi.com |
| Potassium bifluoride (KHF2) | Phase-transfer catalyst | Efficient and cost-effective. |
This table presents common reagents for halide exchange reactions to form sulfonyl fluorides.
While effective, this method relies on the synthesis of sulfonyl chlorides, which can sometimes involve harsh reagents.
Photocatalytic and Electrocatalytic Approaches for Sulfonyl Fluoride Formation
In recent years, photocatalytic and electrocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis of sulfonyl fluorides. These techniques often proceed under mild conditions and can tolerate a wide range of functional groups.
Photocatalytic methods frequently utilize the generation of sulfonyl radicals from various precursors, which are then trapped by a fluorine source. For example, aryldiazonium salts can be converted to aryl sulfonyl fluorides using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and a fluoride source under visible-light irradiation with an appropriate photocatalyst. conicet.gov.ar More recently, bench-stable fluorosulfonyl radical precursors have been developed that enable the radical fluorosulfonylation of olefins under photoredox conditions. nih.gov
Electrocatalytic approaches offer another green alternative, avoiding the need for chemical oxidants or reductants. One such method involves the electrochemical oxidative coupling of thiols and potassium fluoride. nih.gov Another strategy is the electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides using triethylamine (B128534) trihydrofluoride (Et3N·3HF) as the fluoride source. rsc.orgbohrium.com These methods are often characterized by their high efficiency and mild reaction conditions.
| Method | Precursor | Key Reagents |
| Photocatalysis | Aryldiazonium salts | DABSO, KHF2, photocatalyst. conicet.gov.ar |
| Electrocatalysis | Thiols | Potassium fluoride. nih.gov |
| Electrocatalysis | Sulfonyl hydrazides | Et3N·3HF. rsc.orgbohrium.com |
This table summarizes modern photocatalytic and electrocatalytic approaches for sulfonyl fluoride synthesis.
Mechanochemical Synthesis Protocols
Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy (e.g., ball milling), is a rapidly growing area of green chemistry. This solvent-free approach can lead to shorter reaction times, higher yields, and reduced waste.
A sustainable mechanochemical procedure for the synthesis of sulfur(VI) fluorides has been developed starting from stable sulfur(VI) 2-methylimidazoles as precursors. The reaction proceeds with potassium bifluoride (KHF2) as the fluorine source in the presence of acetic acid in a mixer mill. acs.orgyoutube.com While the synthesis of aryl fluorides from aryldiazonium salts using a piezoelectric material as a redox catalyst under ball milling conditions has been reported, the direct mechanochemical synthesis of aryl sulfonyl fluorides is an area of ongoing research. researchgate.netdtu.dk
Methodologies for the Introduction of the 1-Bromoethyl Side Chain
The introduction of the 1-bromoethyl group onto the benzene (B151609) ring is a critical step in the synthesis of the target molecule. This is most commonly achieved through the selective bromination of an ethylbenzene precursor at the benzylic position.
The reaction of choice for this transformation is a free-radical bromination . A highly selective and commonly used reagent for this purpose is N-bromosuccinimide (NBS). pw.liveaskfilo.comchegg.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and is initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV irradiation. wikipedia.org
The selectivity for the benzylic position is due to the high stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring. youtube.comchemistrysteps.com This makes the abstraction of a benzylic hydrogen more favorable than the abstraction of other hydrogens on the alkyl chain or the aromatic ring. It is important to note that this reaction can be performed on substrates already containing a sulfonyl fluoride group, as the conditions are generally compatible with this functionality. researchgate.net Lewis acids have also been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov
| Reagent | Initiator/Catalyst | Key Features |
| N-Bromosuccinimide (NBS) | AIBN or UV light | High selectivity for benzylic position, mild conditions. wikipedia.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride | Lewis acid catalyzed, proceeds via a radical pathway. nih.gov |
This table details common methodologies for the introduction of the 1-bromoethyl side chain via benzylic bromination.
Therefore, a plausible synthetic route to this compound would involve the initial preparation of 4-ethylbenzenesulfonyl fluoride using one of the methods described in section 2.1, followed by a selective free-radical bromination at the benzylic position of the ethyl group.
Regioselective Benzylic Bromination Techniques (e.g., Free Radical Bromination)
The direct introduction of a bromine atom at the benzylic position of an alkylbenzene is a powerful transformation for creating functionalized intermediates. For the synthesis of this compound from 4-ethylbenzenesulfonyl fluoride, regioselective benzylic bromination is the most direct approach.
Free radical bromination is a classic and effective method for this purpose, often referred to as the Wohl-Ziegler reaction. researchgate.netsdu.edu.cn This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which allows for a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic aromatic bromination. libretexts.orgaskfilo.com The reaction is initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). sdu.edu.cn
The key to the regioselectivity of this reaction lies in the stability of the intermediate radical. Abstraction of a hydrogen atom from the ethyl group of 4-ethylbenzenesulfonyl fluoride can occur at either the primary (CH3) or the secondary, benzylic (CH2) position. The benzylic C-H bond is significantly weaker than the primary C-H bond due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com The unpaired electron can delocalize into the aromatic π-system, making the formation of the secondary radical highly favored, leading to selective bromination at this position. libretexts.org The electron-withdrawing nature of the sulfonyl fluoride group deactivates the ring towards electrophilic attack but does not hinder the radical pathway at the side chain.
Modern protocols often replace hazardous solvents like carbon tetrachloride (CCl4) with more environmentally benign alternatives such as acetonitrile (B52724) or supercritical carbon dioxide. researchgate.netorganic-chemistry.orgnih.gov
| Reagent/Condition | Initiator | Solvent | Typical Outcome | Reference(s) |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Acetonitrile | Good yields, avoids chlorinated solvents. | researchgate.netresearchgate.net |
| N-Bromosuccinimide (NBS) | UV/Visible Light (e.g., CFL) | Acetonitrile | High yields, suitable for continuous flow. | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | AIBN | Supercritical CO2 | Environmentally benign alternative to CCl4. | nih.gov |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Classic conditions, effective but hazardous solvent. | sdu.edu.cnlibretexts.org |
Functional Group Interconversions from Precursors (e.g., Alcohols, Alkenes)
An alternative to direct C-H functionalization is the conversion of a pre-existing functional group at the desired position. This approach can offer advantages in terms of selectivity and stereochemical control.
Conversion from Benzylic Alcohols: A robust method involves the synthesis of the precursor alcohol, 4-(1-hydroxyethyl)benzene-1-sulfonyl fluoride, followed by its conversion to the target bromide. This two-step sequence can be highly efficient. The bromination of secondary benzylic alcohols can be achieved using several standard reagents. Phosphorus tribromide (PBr3) is a common choice that reliably converts primary and secondary alcohols to the corresponding bromides. chegg.comreddit.commasterorganicchemistry.com The reaction proceeds through a phosphite (B83602) ester intermediate, and the subsequent displacement by bromide occurs via an SN2 mechanism, resulting in inversion of stereochemistry if the alcohol is chiral. masterorganicchemistry.comcommonorganicchemistry.com
The Appel reaction provides another mild and effective method, using a combination of triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4). commonorganicchemistry.combeilstein-journals.orgnih.gov Similar to the PBr3 reaction, the Appel reaction also proceeds with inversion of configuration at the alcohol carbon. commonorganicchemistry.com
Conversion from Alkenes: Another viable precursor is 4-vinylbenzene-1-sulfonyl fluoride. The target compound can be synthesized via the hydrobromination of the vinyl group. The addition of hydrogen bromide (HBr) across the double bond follows Markovnikov's rule. The reaction proceeds through a carbocation intermediate. The proton adds to the terminal carbon of the alkene, generating the more stable benzylic carbocation, which is then attacked by the bromide ion. This regioselectivity ensures the formation of the 1-bromoethyl product over the 2-bromoethyl isomer.
| Precursor | Reagent(s) | Key Transformation | Mechanism | Reference(s) |
| 4-(1-Hydroxyethyl)benzene-1-sulfonyl fluoride | PBr3 | Alcohol to Bromide | SN2 | masterorganicchemistry.comcommonorganicchemistry.com |
| 4-(1-Hydroxyethyl)benzene-1-sulfonyl fluoride | PPh3, CBr4 (Appel Reaction) | Alcohol to Bromide | SN2 | commonorganicchemistry.combeilstein-journals.orgnih.gov |
| 4-Vinylbenzene-1-sulfonyl fluoride | HBr | Hydrobromination | Electrophilic Addition | chemistrysteps.com |
Stereoselective Bromination Approaches for Enantiomeric Control
The benzylic carbon in this compound is a stereocenter. For applications in pharmaceuticals or materials science, control over the absolute stereochemistry can be critical. Achieving enantiomeric control requires stereoselective synthetic methods.
One of the most straightforward strategies is a substrate-controlled approach. This involves starting with an enantiomerically pure precursor, such as (R)- or (S)-4-(1-hydroxyethyl)benzene-1-sulfonyl fluoride. The subsequent conversion to the bromide using a reaction with a well-defined stereochemical outcome, like the SN2 reactions mentioned previously (PBr3 or Appel reaction), will transfer the chirality to the product. masterorganicchemistry.comcommonorganicchemistry.com For example, reacting the (R)-alcohol with PBr3 would yield the (S)-bromide due to the inversion of configuration.
A more advanced and atom-economical approach is the direct enantioselective functionalization of the C-H bond of 4-ethylbenzenesulfonyl fluoride. This area of research is rapidly developing, with transition-metal catalysis playing a key role. While a specific catalyst for the direct asymmetric bromination of this substrate may not be established, related transformations have been achieved. For instance, nickel-catalyzed enantioselective cross-coupling reactions of racemic secondary benzylic halides have been developed, demonstrating that chiral catalysts can differentiate between the two enantiomers of a racemic mixture or control the stereochemistry of a prochiral center. rsc.orgnih.govorganic-chemistry.org Such methods often employ a transition metal (e.g., nickel, copper, iron) complexed with a chiral ligand to create a chiral environment that directs the reaction to favor one enantiomer over the other. rsc.orgresearchgate.net
| Strategy | Description | Key Principle |
| Substrate Control | Use of an enantiomerically pure precursor, like (R)- or (S)-4-(1-hydroxyethyl)benzene-1-sulfonyl fluoride. | The reaction proceeds with a known stereochemical outcome (e.g., inversion via SN2), transferring the precursor's chirality to the product. |
| Catalytic Kinetic Resolution | A chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material (e.g., racemic this compound in a subsequent reaction). | One enantiomer is consumed faster, leaving the other enriched. Maximum theoretical yield of one enantiomer is 50%. |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used to directly functionalize the prochiral C-H bonds of 4-ethylbenzenesulfonyl fluoride. | The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the product. |
Convergent and Divergent Synthetic Routes to the Bifunctional Aromatic System
A divergent synthesis starts from a single, common intermediate that is progressively modified to introduce the desired functional groups. wikipedia.org This strategy is highly effective for producing a library of related compounds from one precursor. nih.govorganic-chemistry.orgbeilstein-journals.org For the target molecule, a divergent route is the most logical and common approach. The synthesis would likely start from a simple, commercially available material like ethylbenzene. The key decision is the order of the functionalization steps: sulfonation followed by bromination, or vice-versa.
Route A (Sulfonation first): Ethylbenzene undergoes Friedel-Crafts sulfonylation (or chlorosulfonation followed by fluorination) to introduce the sulfonyl fluoride group. The ethyl group is an ortho-, para-director, leading to the desired 4-ethylbenzenesulfonyl fluoride. chemistrysteps.com Subsequent free-radical bromination at the benzylic position yields the final product. This is generally the preferred route as it avoids potential complications of the sulfonation reaction on a brominated substrate.
Route B (Bromination first): Ethylbenzene is first brominated at the benzylic position to give (1-bromoethyl)benzene. Subsequent introduction of the sulfonyl fluoride group at the para-position would be challenging. The (1-bromoethyl) group is still ortho-, para-directing, but the benzylic bromide is reactive and may not be stable to the strong acidic conditions typically required for sulfonation.
Therefore, the divergent strategy starting with the sulfonation of ethylbenzene is the more robust and higher-yielding proposed route.
Chromatographic and Non-Chromatographic Purification Strategies for High-Purity Derivatives
Achieving high purity is essential for the use of this compound in subsequent synthetic steps or biological assays. A combination of non-chromatographic and chromatographic techniques is typically employed.
Following the reaction, a standard aqueous workup involving liquid-liquid extraction is used to remove inorganic salts and water-soluble by-products. For instance, after an NBS bromination, the succinimide (B58015) by-product can be removed by washing with an aqueous base. After an Appel reaction, the triphenylphosphine oxide by-product can be challenging to remove completely and often requires chromatography.
Non-Chromatographic Methods:
Recrystallization: If the final product is a crystalline solid, recrystallization is one of the most powerful techniques for achieving high purity. mt.com The method involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. mt.com
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from non-volatile impurities or solvents with different boiling points. However, given the reactive nature of the benzylic bromide, there is a risk of decomposition at elevated temperatures.
Chromatographic Methods:
Flash Column Chromatography: This is the most common purification technique for moderately polar organic compounds. d-nb.info The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The components of the mixture separate based on their differential adsorption to the silica gel, allowing the pure product to be isolated in fractions. This method is highly effective for removing by-products with different polarities, such as residual starting material or triphenylphosphine oxide. nih.gov
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can provide very high purity; scalable; cost-effective. | Only applicable to solids; requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for purifying liquids; can remove non-volatile impurities. | Product must be thermally stable; not effective for separating compounds with similar boiling points. |
| Flash Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Highly versatile; applicable to most non-volatile organic compounds; excellent separation efficiency. | Can be time-consuming and solvent-intensive; less practical for very large scales. |
| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Excellent for initial workup to remove inorganic salts and highly polar/non-polar impurities. | Limited separation power for compounds with similar solubility properties. |
Reaction Pathways of the Sulfonyl Fluoride Group
The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comnih.gov This functional group is generally characterized by its high resistance to hydrolysis, oxidation, and reduction. sigmaaldrich.comacs.orgoup.com However, under specific conditions, it can participate in a variety of chemical transformations.
Nucleophilic Sulfur(VI) Fluoride Exchange (SuFEx) with Heteroatom Nucleophiles (O-, N-, S-)
The hallmark reactivity of the sulfonyl fluoride group is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This powerful class of click chemistry reactions involves the substitution of the fluoride atom on the hexavalent sulfur center with a nucleophile. nih.gov While the S-F bond is exceptionally stable, its reactivity can be unleashed in the presence of suitable nucleophiles, often facilitated by catalysts. nih.govacs.org
The SuFEx reaction mechanism is generally understood as a nucleophilic substitution at the sulfur atom, akin to an SN2-type reaction. nih.gov The high positive charge on the sulfur atom makes it an attractive target for nucleophiles. nih.gov The reaction proceeds through a transition state where the nucleophile attacks the sulfur center, leading to the displacement of the fluoride ion. nih.gov
A wide range of heteroatom nucleophiles, including those based on oxygen, nitrogen, and sulfur, can participate in SuFEx reactions. For instance, phenols react with sulfonyl fluorides to form sulfonate esters, and amines react to form sulfonamides. nih.gov The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aryl ring to which it is attached.
The table below summarizes the outcomes of SuFEx reactions with various heteroatom nucleophiles.
| Nucleophile Type | Nucleophile Example | Product |
| Oxygen (O-) | Phenol | Aryl Sulfonate Ester |
| Nitrogen (N-) | Primary Amine | N-Substituted Sulfonamide |
| Nitrogen (N-) | Secondary Amine | N,N-Disubstituted Sulfonamide |
| Nitrogen (N-) | Imidazole | Sulfonyl Imidazole |
| Sulfur (S-) | Thiol | Thiosulfonate (less common) |
It is noteworthy that the SuFEx reaction with primary amines can be significantly accelerated by the presence of a complementary base, which enhances the nucleophilicity of the amine. nih.gov
Unconventional Leaving Group Capabilities of the Sulfonyl Fluoride Group
While the sulfonyl fluoride group is generally considered a poor leaving group in traditional nucleophilic substitution reactions due to the strength of the S-F bond, there are specific contexts where it can be induced to depart. sigmaaldrich.com In nucleophilic aromatic substitution (SNAr) reactions, a fluoride substituent on an activated aromatic ring can act as an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the ring, and the high electronegativity of fluorine stabilizes the resulting negatively charged intermediate (Meisenheimer complex). wikipedia.org Although the sulfonyl fluoride group itself is not the leaving group in this scenario, the fluoride atom's ability to act as a leaving group in SNAr highlights the context-dependent nature of leaving group ability.
Reductive and Oxidative Transformations of the S-F Bond
The sulfur-fluorine bond in sulfonyl fluorides is exceptionally resistant to both reduction and oxidation. sigmaaldrich.comacs.org Unlike sulfonyl chlorides, which are susceptible to reductive collapse to S(IV) species, the S-F bond cleavage is heterolytic, making it robust against reduction. sigmaaldrich.comacs.org This inherent stability is a key feature that underpins the reliability of SuFEx chemistry.
However, oxidative transformations involving the broader sulfonyl fluoride molecule can be achieved through electrochemical methods. For instance, sulfonyl fluorides can be synthesized from thiols or disulfides via an electrochemical oxidative coupling with a fluoride source. nih.govacs.orgthieme.denih.gov This process involves the oxidation of the sulfur species to a higher oxidation state, followed by the introduction of the fluoride. While this is a synthesis of the sulfonyl fluoride rather than a transformation of the S-F bond itself, it demonstrates that the sulfur center can be subject to oxidative processes in the formation of the sulfonyl fluoride.
Radical Reactions Involving Sulfonyl Fluoride Species
In recent years, the involvement of sulfonyl fluoride species in radical reactions has emerged as a significant area of research. rsc.org The generation of fluorosulfonyl radicals (•SO₂F) provides a pathway to a variety of sulfonyl fluoride-containing compounds. nih.gov These radicals can be generated from various precursors and participate in reactions such as the fluorosulfonylation of alkenes and alkynes. rsc.orgnih.gov
For example, the photoredox-catalyzed radical chloro-fluorosulfonylation of alkynes can lead to the formation of β-chloro alkenylsulfonyl fluorides. rsc.org Furthermore, sulfonyl radicals can be generated from sources like sodium metabisulfite (B1197395) and subsequently react with a fluorine source to yield sulfonyl fluorides. mdpi.com The table below provides examples of radical reactions involving sulfonyl fluoride species.
| Reaction Type | Reactants | Key Intermediate | Product |
| Radical Fluorosulfonylation | Alkene, FSO₂Cl | Fluorosulfonyl radical (•SO₂F) | Alkenyl sulfonyl fluoride |
| Radical Chloro-fluorosulfonylation | Alkyne, FSO₂Cl, Cl source | Fluorosulfonyl radical (•SO₂F) | β-chloro alkenylsulfonyl fluoride |
| Radical Sulfur Dioxide Insertion and Fluorination | Diaryliodonium salt, DABSO, KHF₂ | Aryl radical, Sulfonyl radical | Aryl sulfonyl fluoride |
Reaction Pathways of the Benzylic Bromide Moiety
The benzylic bromide moiety in this compound is susceptible to nucleophilic substitution reactions. The benzylic position is activated towards both SN1 and SN2 pathways due to the ability of the adjacent benzene ring to stabilize both a developing positive charge in a carbocation intermediate and the transition state of an SN2 reaction. quora.comquora.com
Nucleophilic Substitution Reactions (SN1 and SN2)
The competition between the SN1 and SN2 mechanisms at the benzylic position is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the benzene ring. libretexts.orgyoutube.com
SN1 Pathway: The SN1 mechanism proceeds through a carbocation intermediate. Benzylic carbocations are stabilized by resonance, with the positive charge delocalized into the aromatic ring. quora.com However, the presence of a strong electron-withdrawing group, such as the sulfonyl fluoride group at the para position, will destabilize the benzylic carbocation, thereby disfavoring the SN1 pathway. pearson.com
SN2 Pathway: The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step. cureffi.org Electron-withdrawing groups on the benzene ring can increase the rate of SN2 reactions at the benzylic position. stackexchange.com This is attributed to the stabilization of the electron-rich transition state by withdrawing electron density. stackexchange.com Given the potent electron-withdrawing nature of the para-sulfonyl fluoride group, the SN2 pathway is expected to be the more favorable nucleophilic substitution mechanism for this compound.
The following table outlines the factors influencing the preference for SN1 versus SN2 pathways at the benzylic position of this specific compound.
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Outcome for this compound |
| Substrate Structure | Secondary benzylic halide | Secondary benzylic halide | Both are possible, but electronic effects are significant. |
| Electronic Effect of -SO₂F | Destabilizes the carbocation intermediate | Stabilizes the electron-rich transition state | SN2 is favored. |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles | Dependent on the specific nucleophile used. |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Dependent on the reaction conditions. |
Elimination Reactions to Form Styrene (B11656) Derivatives
The elimination of hydrogen bromide from this compound provides a direct route to 4-vinylbenzenesulfonyl fluoride, a valuable monomer in polymer chemistry and a precursor in organic synthesis. This transformation is typically base-mediated and can proceed through various mechanistic pathways, primarily the E1 and E2 mechanisms.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the benzylic carbon, simultaneously with the departure of the bromide leaving group. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the base. The transition state involves a partial breaking of the C-H and C-Br bonds and a partial formation of the C=C double bond. Strong, sterically hindered bases favor the E2 pathway.
The E1 mechanism , in contrast, is a two-step process initiated by the slow, rate-determining departure of the bromide ion to form a benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene ring. In the second, fast step, a weak base abstracts a proton from the adjacent carbon to form the styrene derivative. The rate of the E1 reaction is primarily dependent on the concentration of the substrate.
The competition between E1 and E2 pathways is influenced by several factors, including the strength and concentration of the base, the nature of the solvent, and the temperature.
| Factor | Favors E1 Mechanism | Favors E2 Mechanism |
| Base | Weak base | Strong, concentrated base |
| Solvent | Polar, protic solvents | Aprotic or less polar solvents |
| Substrate | Good leaving group, stable carbocation | Good leaving group |
| Temperature | Higher temperatures | Generally favored |
The sulfonyl fluoride group (-SO₂F) is a strong electron-withdrawing group, which can influence the acidity of the benzylic proton and the stability of the carbocation intermediate. This electronic effect can modulate the regioselectivity of the elimination, although in this specific substrate, only one constitutional isomer of the styrene derivative is possible.
Radical Reactivity at the Benzylic Position
The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. Homolytic cleavage of the C-Br bond, typically initiated by light (photolysis) or a radical initiator such as AIBN (azobisisobutyronitrile), generates a benzylic radical.
The stability of this radical is significantly enhanced by the delocalization of the unpaired electron into the π-system of the benzene ring. The electron-withdrawing nature of the para-sulfonyl fluoride group can further influence the stability and reactivity of this radical intermediate. This radical can then participate in various propagation steps, such as abstraction of a hydrogen atom from a suitable donor or addition to an unsaturated system.
A key reaction involving this radical intermediate is radical bromination . In the presence of a bromine source like N-bromosuccinimide (NBS) and a radical initiator, a chain reaction can be established. This process is highly selective for the benzylic position due to the stability of the benzylic radical intermediate.
Table of Relative Radical Stabilities:
| Radical Type | Relative Stability |
| Methyl | Least Stable |
| Primary Alkyl | |
| Secondary Alkyl | |
| Tertiary Alkyl | |
| Allylic | |
| Benzylic | Most Stable |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Coupling Reactions
The carbon-bromine bond in this compound can be converted into a carbon-metal bond, leading to the formation of highly reactive organometallic reagents.
Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) can yield the corresponding Grignard reagent, 4-(1-magnesiobromoethyl)benzene-1-sulfonyl fluoride. The formation of this reagent is often initiated by the addition of a small amount of iodine. The stability and reactivity of this Grignard reagent can be influenced by the presence of the sulfonyl fluoride group.
Organolithium Reagents: Similarly, treatment with an alkyllithium reagent (e.g., n-butyllithium) or lithium metal can lead to the formation of the corresponding organolithium species. These reagents are generally more reactive and basic than their Grignard counterparts.
These organometallic reagents are powerful nucleophiles and can participate in a variety of coupling reactions to form new carbon-carbon bonds. For instance, they can react with alkyl halides, carbonyl compounds (aldehydes, ketones, esters), and other electrophiles. The sulfonyl fluoride group is generally stable under these conditions, allowing for selective reaction at the organometallic center.
| Coupling Partner | Product Type |
| Alkyl Halide (R'-X) | Alkylated Benzene Derivative |
| Aldehyde (R'CHO) | Secondary Alcohol |
| Ketone (R'COR'') | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
Chemoselectivity and Regioselectivity in Bifunctional Systems: Directing Group Effects and Orthogonal Reactivity
The presence of two distinct reactive sites—the bromoethyl group and the sulfonyl fluoride group—in this compound raises important questions of chemoselectivity and regioselectivity.
The sulfonyl fluoride group is a powerful electron-withdrawing group. In electrophilic aromatic substitution reactions, it acts as a meta-directing group , deactivating the benzene ring towards attack by electrophiles. This is due to the strong inductive and resonance withdrawal of electron density from the ortho and para positions, making the meta position relatively more electron-rich.
In nucleophilic aromatic substitution, the sulfonyl fluoride group would strongly activate the ring towards attack, particularly at the ortho and para positions, although such reactions are less common for this specific substrate.
The concept of orthogonal reactivity is crucial when designing synthetic strategies with this molecule. It is possible to selectively react at one functional group while leaving the other intact. For instance, the formation of a Grignard reagent and its subsequent reaction with an electrophile can be achieved without affecting the sulfonyl fluoride group. Conversely, nucleophilic attack on the sulfonyl fluoride moiety, a key reaction in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, can potentially be performed in the presence of the bromoethyl group, depending on the reaction conditions and the nature of the nucleophile.
Kinetic and Thermodynamic Profiling of Key Transformations
The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.
In elimination reactions , the formation of the more substituted (and thus more thermodynamically stable) alkene is generally favored under thermodynamic control (higher temperatures, longer reaction times), a principle known as Zaitsev's rule. However, under kinetic control (lower temperatures, strong, bulky bases), the less substituted alkene (Hofmann product) may be formed preferentially due to the lower activation energy for the abstraction of a sterically more accessible proton. For this compound, only one alkene product is possible, simplifying this aspect.
The relative rates of competing reactions, such as substitution versus elimination, are also subject to kinetic and thermodynamic considerations. For example, SN1 reactions are often in competition with E1 reactions as they share a common carbocation intermediate. The product distribution can be influenced by the reaction temperature, with higher temperatures generally favoring elimination due to the positive entropy change associated with the formation of more molecules.
As a Versatile Bifunctional Building Block in Complex Molecule Construction
The core utility of this compound lies in its identity as a bifunctional building block. The benzylic bromide (–CH(Br)CH₃) and the sulfonyl fluoride (–SO₂F) moieties exhibit different reactivity profiles, enabling chemists to address each site with high selectivity. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions (Sₙ1 or Sₙ2), while the sulfonyl fluoride is a stable yet reactive electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a cornerstone of modern click chemistry. sigmaaldrich.comeurekalert.org This orthogonal reactivity is paramount for the streamlined synthesis of complex molecules, as one functional group can be reacted while the other remains intact for a subsequent transformation.
Divergent synthesis, a strategy for creating a wide range of compounds from a common intermediate, is greatly facilitated by bifunctional scaffolds like this compound. Starting from this central core, two different sets of building blocks can be introduced sequentially.
For instance, the benzylic bromide can first react with a library of nucleophiles (e.g., amines, thiols, carboxylates) to generate a first set of intermediates. Subsequently, the still-intact sulfonyl fluoride group on each of these intermediates can be reacted with a second library of nucleophiles (e.g., phenols, amines) under SuFEx conditions. nih.gov This two-step, divergent approach allows for the exponential generation of a large and structurally diverse chemical library from a single starting material. Such libraries are invaluable in high-throughput screening for drug discovery and materials science applications. The ability to create a multitude of analogs from one scaffold accelerates the identification of molecules with desired properties. nih.gov
In materials science, building blocks that can be incorporated into polymers and later functionalized are highly sought after. While direct polymerization of this compound is not typical, it can be chemically modified into a polymerizable monomer. For example, elimination of HBr from the bromoethyl group would yield 4-vinylbenzenesulfonyl fluoride (VBSF), a monomer known to be highly reactive for methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.org
Alternatively, the parent molecule can be attached to a polymer backbone via either of its functional groups. The key advantage is the stability of the sulfonyl fluoride group, which typically withstands various polymerization conditions. This allows for the synthesis of polymers decorated with pendant sulfonyl fluoride moieties. These reactive sites can then be modified post-polymerization using the highly efficient SuFEx click reaction, enabling the attachment of a wide array of functional molecules to create advanced materials or functional coatings. chemrxiv.orgresearchgate.net This post-polymerization modification strategy is a powerful method for tailoring the surface properties, solubility, or binding capabilities of materials.
Participation in Modern Cross-Coupling Methodologies
The two electrophilic centers of this compound allow it to participate in some of the most powerful C-C and C-X bond-forming reactions in modern organic chemistry.
The sulfonyl fluoride group is the defining feature for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. eurekalert.org This reaction is prized for its high efficiency, selectivity, and biocompatibility. sigmaaldrich.comnih.gov The S-F bond, while stable under physiological conditions, reacts readily with nucleophilic amino acid residues like tyrosine, lysine (B10760008), serine, and histidine. acs.org This reactivity makes sulfonyl fluoride-containing molecules, including this compound, excellent candidates for designing covalent inhibitors and activity-based protein probes. enamine.netrsc.org
In bioconjugation, the sulfonyl fluoride can form a stable, covalent link to a target protein, while the benzylic bromide handle can be used to attach other functionalities, such as a fluorophore, a biotin (B1667282) tag for detection, or a second pharmacophore. This dual-handle approach allows for the creation of sophisticated chemical biology tools for studying protein function and identifying new drug targets.
| Application Area | Reactant Partner (Nucleophile) | Resulting Linkage | Significance |
|---|---|---|---|
| Bioconjugation | Phenols (e.g., Tyrosine residue on a protein) | Sulfonate Ester (R-SO₂-O-R') | Forms stable, covalent protein-probe conjugates. acs.org |
| Probe Development | Amines (e.g., Lysine residue on a protein) | Sulfonamide (R-SO₂-NH-R') | Used to create covalent inhibitors and map active sites. nih.gov |
| Drug Discovery | Aryl Silyl (B83357) Ethers / Alcohols | Aryl Sulfonate Ester (Ar-SO₂-O-Ar') | Connects molecular fragments to build potential drug candidates. nih.gov |
| Materials Science | Polymer-bound phenols or amines | Polymer-Sulfonate/Sulfonamide | Enables post-polymerization modification of materials. chemrxiv.org |
The benzylic bromide moiety serves as a versatile coupling partner in various transition-metal-catalyzed reactions. Unlike the more common use of aryl halides, the use of benzylic halides has been developed into a powerful method for forming C-C bonds at an sp³-hybridized carbon.
Suzuki-Miyaura Coupling : The palladium-catalyzed Suzuki-Miyaura cross-coupling of benzylic halides with organoboron reagents (like arylboronic acids or potassium aryltrifluoroborates) is an effective method for synthesizing diarylmethane structures. nih.govnih.govresearchgate.net In the context of this compound, the benzylic bromide can be coupled with a variety of boronic acids, introducing diverse aryl or vinyl groups. nih.govresearchgate.net This reaction proceeds with the sulfonyl fluoride group remaining intact, again highlighting the compound's utility in sequential, site-selective modifications.
Heck Reaction : While the classic Heck reaction involves aryl or vinyl halides, methodologies for the palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides have been developed. rsc.orgacs.org These reactions are powerful for constructing cyclic structures. For intermolecular couplings, related reactions that proceed through Heck-type mechanisms can couple benzylic halides with alkenes. organic-chemistry.orgnih.gov This allows for the introduction of alkenyl substituents at the benzylic position, further expanding the molecular diversity that can be achieved from this building block.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / JohnPhos | Diarylmethane derivative. nih.gov |
| Suzuki-Miyaura Coupling | Potassium Aryltrifluoroborate (Ar-BF₃K) | PdCl₂(dppf) | Functionalized methylene-linked biaryl system. nih.gov |
| Intramolecular Heck Reaction | Pendant Alkene | Pd(OAc)₂ (ligand-free) | Pyrroline / Cyclic derivative. rsc.org |
Role in the Synthesis of Precursors for Biologically Active Compounds and Medicinal Chemistry Leads
The structural motifs accessible from this compound are highly relevant in medicinal chemistry. Sulfonyl fluorides are recognized as privileged "warheads" for covalent inhibitors due to their unique reactivity profile—stable enough to traverse biological systems but reactive enough to form covalent bonds with specific nucleophilic residues in a target protein's binding site. nih.govacs.orgnih.gov
This bifunctional reagent can be used to synthesize novel precursors for biologically active compounds in several ways:
Fragment-Based Drug Discovery (FBDD) : The molecule can act as a linker to connect two different molecular fragments. One fragment can be attached via the benzylic bromide, and the other via a SuFEx reaction, allowing for the rapid exploration of chemical space around a target.
Structure-Activity Relationship (SAR) Studies : A known biologically active core can be attached at one position (e.g., via Suzuki coupling at the benzylic bromide), and a library of substituents can be introduced at the sulfonyl fluoride position to systematically probe the SAR and optimize potency or other pharmacological properties.
Covalent Probes : By attaching a known ligand for a protein of interest to the benzylic bromide position, the resulting molecule can act as a targeted covalent probe, using the sulfonyl fluoride to label the protein near the ligand's binding site. rsc.org
The combination of a versatile cross-coupling handle and a bio-orthogonal SuFEx "click" handle in a single, relatively simple molecule makes this compound a powerful platform for generating novel and complex molecules for medicinal chemistry and drug discovery programs. nih.govresearchgate.net
Insufficient Data Available for Specific Applications of this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or detailed applications have been identified for the compound This compound within the fields of supramolecular chemistry and molecular recognition, including its use in linker design.
The performed searches aimed to uncover scholarly articles, patents, and technical reports detailing the contributions of this specific compound to the aforementioned areas of advanced organic synthesis. However, the search results did not yield any documents that describe its synthesis, properties, or utility in the design of supramolecular assemblies or for molecular recognition purposes.
General chemical databases provide basic information regarding the physical and chemical properties of this compound. For instance, its molecular formula is C8H8BrFO2S.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrFO2S |
| Monoisotopic Mass | 265.9412 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Reactivity | The sulfonyl fluoride and bromoethyl moieties suggest potential for nucleophilic substitution and other coupling reactions, but specific examples in supramolecular chemistry are not documented. |
While related compounds containing sulfonyl fluoride and bromide functional groups are known to be utilized in various chemical syntheses, including as connectors in click chemistry, no such applications are specifically documented for this compound.
Due to the absence of research data, a detailed discussion on its strategic applications in supramolecular chemistry and molecular recognition, as requested, cannot be provided at this time. Further experimental research would be required to determine the potential of this compound in linker design and other advanced applications.
Computational and Theoretical Studies on 4 1 Bromoethyl Benzene 1 Sulfonyl Fluoride
Electronic Structure Analysis and Conformational Landscapes
A thorough analysis of the electronic structure of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride (B91410) would likely be initiated using Density Functional Theory (DFT). Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate key electronic properties.
The electronic structure is characterized by the delocalized π-system of the benzene (B151609) ring, substituted with an electron-withdrawing sulfonyl fluoride group (-SO₂F) and a 1-bromoethyl group. The highly electronegative fluorine and oxygen atoms of the sulfonyl fluoride group are expected to significantly lower the energy of the molecular orbitals localized on this moiety. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO is anticipated to be predominantly located on the benzene ring, while the LUMO is expected to be centered on the sulfonyl fluoride group and the carbon-bromine anti-bonding orbital. The energy gap between the HOMO and LUMO would provide insights into the chemical reactivity and kinetic stability of the molecule.
The conformational landscape of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride is primarily dictated by the rotation around the C(aryl)-C(ethyl) and C(ethyl)-Br bonds. A potential energy surface scan, performed by systematically rotating these dihedral angles, would reveal the most stable conformers. It is expected that staggered conformations that minimize steric hindrance between the bromine atom, the methyl group, and the bulky sulfonyl fluoride group would be the most energetically favorable. The rotational barriers between these conformers could also be calculated, providing information on the molecule's flexibility at different temperatures.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Method of Calculation |
|---|---|---|
| Dipole Moment | Significant, due to electronegative F, O, and Br atoms | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO Energy | Relatively low, influenced by the -SO₂F group | DFT |
| LUMO Energy | Low, localized on the -SO₂F and C-Br moieties | DFT |
| HOMO-LUMO Gap | Moderate, indicating moderate reactivity | DFT |
Quantum Chemical Calculations for Reaction Pathway Elucidation
Transition State Identification and Energy Barrier Determination
Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound. A key reaction of interest would be the nucleophilic substitution at the benzylic carbon bearing the bromine atom. Computational methods can be used to model the reaction pathway with various nucleophiles.
For an Sₙ2 reaction, a concerted mechanism would be investigated. The geometry of the transition state would feature an elongated C-Br bond and a forming bond with the incoming nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. For an Sₙ1 reaction, the formation of a benzylic carbocation intermediate would be modeled. The stability of this carbocation would be enhanced by the delocalization of the positive charge into the benzene ring.
By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for determining the reaction rate.
Understanding Solvent Effects on Reactivity through Molecular Dynamics Simulations
The reactivity of this compound in solution can be significantly influenced by the solvent. Molecular dynamics (MD) simulations, using a combination of quantum mechanics and molecular mechanics (QM/MM) methods, can provide a dynamic picture of the solvation process.
These simulations would model the explicit interactions between the solute and a large number of solvent molecules. For polar solvents, the simulations would likely show the formation of a structured solvent shell around the polar sulfonyl fluoride group and the C-Br bond. In the context of a nucleophilic substitution reaction, MD simulations can reveal how the solvent molecules stabilize the transition state or any charged intermediates. For instance, in an Sₙ1 reaction, polar protic solvents would be expected to strongly solvate and stabilize the bromide leaving group and the carbocation intermediate, thereby lowering the energy barrier.
Prediction of Spectroscopic Parameters for Mechanistic Insight and Reaction Monitoring
Computational methods can predict various spectroscopic parameters, which are invaluable for characterizing the molecule and monitoring its reactions.
NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. The predicted chemical shifts for the protons and carbons of the 1-bromoethyl group would be particularly sensitive to the molecule's conformation and electronic environment. These predictions can aid in the assignment of experimental spectra.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. Characteristic vibrational modes, such as the S=O stretching frequencies of the sulfonyl fluoride group and the C-Br stretching frequency, would be identified. Changes in these vibrational modes during a reaction can be used to track the conversion of reactants to products.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Features | Computational Method |
|---|---|---|
| ¹H NMR | Distinct signals for aromatic, methine, and methyl protons | GIAO/DFT |
| ¹³C NMR | Characteristic shifts for aromatic and aliphatic carbons | GIAO/DFT |
| ¹⁹F NMR | A single resonance for the sulfonyl fluoride group | GIAO/DFT |
Rational Design of Derivatives and Analogs through In Silico Screening
Computational screening can be a powerful tool for the rational design of derivatives and analogs of this compound with tailored properties. By systematically modifying the substituents on the benzene ring or altering the alkyl chain, a virtual library of related compounds can be generated.
For example, if the goal is to enhance the reactivity towards a specific nucleophile, in silico screening could be used to evaluate how different electron-donating or electron-withdrawing groups on the aromatic ring affect the activation energy of the substitution reaction. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate calculated molecular descriptors (e.g., electrostatic potential, orbital energies) with predicted reactivity. This approach allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new molecules with desired functionalities.
Advanced Analytical Techniques for Probing 4 1 Bromoethyl Benzene 1 Sulfonyl Fluoride Reactivity and Derivatives
High-Resolution Mass Spectrometry for Reaction Mixture Analysis and Intermediate Detection
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-(1-bromoethyl)benzene-1-sulfonyl fluoride (B91410) and its reaction mixtures. It provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule, its derivatives, and transient intermediates.
In a typical analysis, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to ionize the analytes. The high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, then measures the mass-to-charge ratio (m/z) with precision often better than 5 parts per million (ppm). This accuracy allows for the confident assignment of molecular formulas.
For 4-(1-bromoethyl)benzene-1-sulfonyl fluoride (C₈H₈BrFO₂S), the presence of bromine provides a distinctive isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic doublet of peaks in the mass spectrum, separated by approximately 2 Da, which serves as a clear indicator for the presence of a single bromine atom in the molecule or its fragments.
During reaction monitoring, HRMS can detect the consumption of the starting material and the formation of products. Crucially, it can also identify short-lived reaction intermediates that are not observable by other methods. By analyzing aliquots of a reaction mixture over time, a detailed mechanistic picture can be constructed.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 266.9485 | 268.9465 |
| [M+Na]⁺ | 288.9305 | 290.9284 |
| [M+NH₄]⁺ | 283.9751 | 285.9730 |
Data is predictive and serves for illustrative purposes.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Structural Elucidation and Reaction Progress Monitoring
Multinuclear NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution. By providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be made.
¹H NMR: The proton NMR spectrum would provide key structural information. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the bromoethyl group would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons would present as a doublet.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. It would show distinct signals for the two types of aromatic carbons (substituted and unsubstituted), as well as signals for the methine and methyl carbons of the bromoethyl group. The carbon attached to the sulfonyl fluoride group would show coupling to the fluorine atom.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for sulfonyl fluorides. It would display a single resonance for the fluorine atom of the -SO₂F group. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. alfa-chemistry.comucsb.edu During a reaction, changes in the ¹⁹F chemical shift can be a powerful tool for monitoring the conversion of the sulfonyl fluoride moiety. rsc.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (Aromatic) | ~7.9 - 8.1 | d | J ≈ 8-9 |
| ¹H (Aromatic) | ~7.5 - 7.7 | d | J ≈ 8-9 |
| ¹H (-CHBr) | ~5.2 - 5.4 | q | J ≈ 7 |
| ¹H (-CH₃) | ~2.0 - 2.2 | d | J ≈ 7 |
| ¹³C (C-SO₂F) | ~135 - 140 | d | ¹JCF ≈ 15-25 |
| ¹³C (C-CHBr) | ~148 - 152 | s | |
| ¹³C (Aromatic CH) | ~128 - 132 | s | |
| ¹³C (-CHBr) | ~45 - 50 | s | |
| ¹³C (-CH₃) | ~25 - 30 | s | |
| ¹⁹F (-SO₂F) | +60 to +70 | s |
Data is predictive based on analogous structures and serves for illustrative purposes.
NMR is also a primary technique for monitoring reaction progress. By integrating the signals of the starting material and product over time, the reaction kinetics can be accurately determined without the need for sample workup.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Kinetics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are particularly useful for monitoring reactions that involve changes to these functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of the compound would be dominated by strong absorption bands corresponding to the sulfonyl fluoride group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1410-1450 cm⁻¹ and 1210-1250 cm⁻¹, respectively. The S-F stretching vibration typically appears as a strong band between 800 and 900 cm⁻¹. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the S=O stretches are also Raman active, the aromatic ring C=C stretching vibrations, which are often strong in the Raman spectrum, would be clearly observable around 1600 cm⁻¹. This can be particularly useful for monitoring reactions involving the aromatic core.
Both IR and Raman spectroscopy can be implemented for in-situ reaction monitoring using fiber-optic probes. This allows for real-time tracking of the disappearance of reactant bands and the appearance of product bands, providing kinetic data and insights into reaction mechanisms.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| -SO₂F | Asymmetric S=O Stretch | 1410 - 1450 | IR (Strong) |
| -SO₂F | Symmetric S=O Stretch | 1210 - 1250 | IR (Strong) |
| -SO₂F | S-F Stretch | 800 - 900 | IR (Strong) |
| Aromatic C=C | Ring Stretch | ~1600 | Raman (Strong) |
| C-Br | Stretch | 500 - 650 | IR/Raman (Variable) |
Data is based on typical frequency ranges for these functional groups.
X-ray Crystallography of Derivatives for Definitive Solid-State Structural Analysis
While obtaining a suitable single crystal of the parent compound this compound might be challenging, X-ray crystallography of its solid derivatives provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.
To perform this analysis, a derivative of the target compound is synthesized and then crystallized to produce a high-quality single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. For example, it would confirm the geometry around the sulfur atom and the stereochemistry at the chiral center of the bromoethyl group if a stereospecific reaction was performed. This level of detail is unparalleled by other analytical techniques and is considered the gold standard for structural proof. researchgate.net
Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Profile Characterization
Chromatographic techniques are essential for separating the components of a mixture, which is critical for assessing the purity of this compound and for analyzing the complex mixtures that can arise from its reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of sulfonyl fluorides. nih.gov A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly employed for detection, as the aromatic ring of the compound absorbs UV light. By developing a suitable gradient or isocratic method, the purity of a sample can be accurately determined by measuring the area of the peak corresponding to the compound relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both identification and quantification. The volatility of sulfonyl fluorides makes them amenable to GC analysis. oup.com The mass spectrum obtained for each chromatographic peak allows for the identification of byproducts, impurities, and reaction products. The characteristic isotopic pattern of bromine would again be a key feature in the mass spectra of any bromine-containing species. nih.gov
Derivatization and Selective Functionalization Strategies of 4 1 Bromoethyl Benzene 1 Sulfonyl Fluoride
Orthogonal Modification of the Sulfonyl Fluoride (B91410) Group
The sulfonyl fluoride moiety is a robust functional group, significantly more stable towards hydrolysis and reduction than its sulfonyl chloride counterpart. mdpi.com However, its reactivity can be unlocked using specific reagents and catalysts, allowing for selective transformations in the presence of the benzylic bromide. acs.org
The conversion of sulfonyl fluorides to sulfonamides is a cornerstone transformation in medicinal chemistry. princeton.edu While sulfonyl fluorides are less reactive than sulfonyl chlorides, methods have been developed to facilitate their reaction with a wide range of primary and secondary amines. acs.org
One effective method employs calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst to activate the sulfonyl fluoride group. theballlab.com This protocol allows for the coupling of electronically and sterically diverse sulfonyl fluorides and amines in good to excellent yields under mild conditions, which are compatible with the benzylic bromide functionality. acs.orgtheballlab.com For instance, the reaction of an aryl sulfonyl fluoride with an amine in the presence of Ca(NTf₂)₂ proceeds efficiently, whereas no reaction is observed in the absence of the catalyst. theballlab.com
| Catalyst/Reagent | Amine/Alcohol | Product Type | Typical Conditions | Yield Range |
| Ca(NTf₂)₂ | Primary/Secondary Amines | Sulfonamide | t-amyl alcohol, 60 °C | Good to Excellent |
| Cs₂CO₃ / Lewis Base | Phenols | Sulfonate Ester | Varies | Moderate to Good |
| Pyry-BF₄ / MgCl₂ / KF | Primary/Secondary Amines | Sulfonamide | MeCN, 60-100 °C | Good to Excellent |
This table presents generalized conditions for the conversion of aryl sulfonyl fluorides. Specific conditions for 4-(1-bromoethyl)benzene-1-sulfonyl fluoride may require optimization.
Similarly, sulfonate esters can be synthesized from sulfonyl fluorides by reaction with alcohols or phenols. This transformation is often promoted by a base, such as cesium carbonate (Cs₂CO₃), which activates the alcohol nucleophile. The selection of reaction conditions is critical to ensure that the benzylic bromide does not undergo competing substitution or elimination reactions.
The reduction of the robust sulfonyl fluoride group to a sulfinic acid or its derivatives is a challenging transformation. The S-F bond is strong, rendering the sulfonyl fluoride resistant to many reducing agents. mdpi.com However, electrochemical methods have shown promise in achieving this conversion. Studies on benzenesulfonyl fluoride have demonstrated that a two-electron reduction can cleave the S-F bond to generate the corresponding sulfinate anion. bac-lac.gc.ca This approach offers a potential pathway for the selective reduction of the sulfonyl fluoride in this compound, as the electrochemical potential required for S-F bond cleavage may be sufficiently different from that required to reduce the benzylic C-Br bond.
Aryl sulfinates are valuable intermediates themselves, serving as precursors to a variety of other sulfur-containing functional groups, including sulfones and sulfonamides via oxidative amination. nih.gov The development of chemoselective chemical reducing agents for this transformation remains an area of active research.
Orthogonal Modification of the Benzylic Bromide Group
The benzylic bromide in this compound is susceptible to nucleophilic substitution and elimination reactions. The inherent stability of the sulfonyl fluoride group under many standard organic reaction conditions allows for a wide range of modifications at the benzylic position without affecting the sulfur center. mdpi.com
The benzylic carbon atom in this compound is a chiral center, making stereoselective reactions at this position particularly valuable. Benzylic halides can react via both SN1 and SN2 mechanisms, with the pathway being influenced by the substrate structure, nucleophile, solvent, and reaction conditions. spcmc.ac.inucalgary.ca
SN2 Reactions: With strong, non-bulky nucleophiles in polar aprotic solvents, the reaction is likely to proceed via an SN2 mechanism. This pathway results in an inversion of stereochemistry at the chiral center. For example, the reaction of (R)-(1-bromoethyl)benzene with sodium cyanide in a suitable solvent typically yields the (S)-configured nitrile product. pearson.com This stereospecificity is highly desirable for the synthesis of enantiomerically pure compounds.
SN1 Reactions: In the presence of weak nucleophiles and polar protic solvents (e.g., water or alcohols), the reaction may proceed through an SN1 mechanism. pearson.com This involves the formation of a planar, resonance-stabilized benzylic carbocation intermediate. Subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products. pearson.com
The choice of conditions allows for control over the stereochemical outcome, which is a critical aspect in the synthesis of chiral molecules.
The 1-bromoethyl group can undergo an elimination reaction (dehydrobromination) to form a carbon-carbon double bond, yielding the corresponding 4-ethenylbenzene-1-sulfonyl fluoride (4-vinylbenzenesulfonyl fluoride). This transformation is typically achieved by treatment with a non-nucleophilic base to favor elimination over substitution.
Commonly used bases for such E2 reactions include potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU). The reaction involves the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion, forming the ethenyl (vinyl) group. The resulting product, an ethenesulfonyl fluoride derivative, is a valuable monomer for polymer synthesis and a versatile Michael acceptor for further functionalization. nih.govenamine.net
The benzylic bromide serves as an excellent electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution, leveraging the stability of the sulfonyl fluoride moiety.
Heteroatom-Based Functionalities: A variety of heteroatom nucleophiles can readily displace the benzylic bromide.
O-Nucleophiles: Alcohols and phenols react, typically under basic conditions, to form ethers.
N-Nucleophiles: Amines can form secondary or tertiary amines, while azide ions (N₃⁻) can be used to introduce an azide group, which can be further transformed, for example, via click chemistry or reduction to a primary amine. nih.govnih.gov
S-Nucleophiles: Thiols and thiophenols react to form thioethers.
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | NaCN, KCN | Nitrile (-CN) |
| Azide | NaN₃ | Azide (-N₃) |
| Alkoxide | NaOR | Ether (-OR) |
| Carboxylate | RCOONa | Ester (-OCOR) |
| Amine | RNH₂ | Amine (-NHR) |
| Thiolate | NaSR | Thioether (-SR) |
| Triazole | 1,2,4-Triazole | N-alkylated triazole |
This table provides examples of nucleophilic substitutions at the benzylic bromide position.
Carbon-Based Functionalities: Carbon-carbon bonds can be formed using various carbon-based nucleophiles.
Cyanide: As a carbon nucleophile, the cyanide ion (CN⁻) is a classic choice for extending the carbon chain by one atom, yielding a nitrile. nih.gov The nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine.
Organometallic Reagents: While powerful, organometallic reagents like Grignard or organolithium compounds may lack the chemoselectivity to react solely at the benzylic bromide without affecting the sulfonyl fluoride. Milder organometallic reagents, such as organocuprates, or conditions for cross-coupling reactions (e.g., Suzuki, Sonogashira) would be more suitable for this selective C-C bond formation.
These orthogonal functionalization strategies underscore the utility of this compound as a versatile building block in organic synthesis, enabling the targeted and independent modification of its two distinct reactive sites.
Chemo- and Regioselective Transformations of the Aromatic Ring
The benzene (B151609) ring of this compound is amenable to various transformations, primarily through electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the 1-bromoethyl group and the sulfonyl fluoride group.
The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing and deactivating group. Consequently, it directs incoming electrophiles to the meta position (positions 3 and 5) relative to itself. The 1-bromoethyl group is an alkyl group, which is generally considered an ortho-, para-director and an activating group. However, the presence of the strongly deactivating sulfonyl fluoride group will dominate the directing effects, making the positions meta to the -SO₂F group the most probable sites for electrophilic attack.
Common electrophilic aromatic substitution reactions that can be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This nitro group can serve as a versatile handle for further functionalization, such as reduction to an amine.
Halogenation: The incorporation of additional halogen atoms (e.g., Cl, Br) can be accomplished using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). libretexts.org This further functionalizes the aromatic core, providing sites for subsequent cross-coupling reactions.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, due to the deactivating nature of the sulfonyl fluoride group, Friedel-Crafts reactions may require harsh conditions and might proceed with lower efficiency. masterorganicchemistry.com
In addition to electrophilic substitution, nucleophilic aromatic substitution (SNAr) could be a potential strategy if the aromatic ring is further substituted with strong electron-withdrawing groups, such as a nitro group. beilstein-journals.orgchemistrysteps.com The presence of such groups in positions ortho or para to a leaving group (like a halogen) would activate the ring towards nucleophilic attack. chemistrysteps.com
| Reaction | Reagents | Potential Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(1-Bromoethyl)-3-nitrobenzene-1-sulfonyl fluoride | libretexts.orglibretexts.org |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1-bromoethyl)benzene-1-sulfonyl fluoride | libretexts.org |
| Chlorination | Cl₂, FeCl₃ | 3-Chloro-4-(1-bromoethyl)benzene-1-sulfonyl fluoride | libretexts.org |
Development of SuFEx-Enabled Bioconjugation and Labeling Reagents from its Derivatives
The unique reactivity of the sulfonyl fluoride group makes it an excellent electrophilic partner in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgnih.gov This reaction allows for the formation of robust covalent linkages with nucleophiles such as phenols and amines under physiological conditions, making it highly suitable for bioconjugation and the development of chemical probes. researchgate.netmdpi.com
Derivatives of this compound can be strategically designed to serve as bifunctional linkers. One part of the molecule, the sulfonyl fluoride, acts as the SuFEx "warhead" for covalent modification of biomolecules. The other part, derived from the 1-bromoethyl group, can be transformed into a "click handle" for the attachment of reporter molecules like fluorophores or biotin (B1667282).
A plausible synthetic strategy involves the conversion of the 1-bromoethyl group into a more versatile functional group, such as an azide or a terminal alkyne. For instance, the bromide can be displaced by sodium azide to introduce an azide moiety. This azide can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Alternatively, the 1-bromoethyl group could be converted to a vinyl group via elimination, which could then be further functionalized. These modifications would yield a heterobifunctional reagent capable of first reacting with a biological target via SuFEx and then being visualized or isolated through a subsequent click reaction.
The development of such probes from functionalized aryl sulfonyl fluorides is a burgeoning area of chemical biology. researchgate.netresearchgate.net These reagents are instrumental in activity-based protein profiling (ABPP), target identification, and the development of covalent inhibitors. acs.org The modular nature of their synthesis allows for the creation of diverse libraries of probes for screening against various biological targets. mdpi.com
| Derivative | Proposed Synthesis from this compound | Application | Reference |
|---|---|---|---|
| 4-(1-Azidoethyl)benzene-1-sulfonyl fluoride | Nucleophilic substitution with sodium azide (NaN₃) | SuFEx probe with an azide handle for CuAAC or SPAAC click chemistry. | nih.govnih.gov |
| 4-(1-Alkynyl)benzene-1-sulfonyl fluoride derivative | Conversion of the bromoethyl group to an alkyne via elimination and subsequent functionalization. | SuFEx probe with an alkyne handle for CuAAC or SPAAC click chemistry. | nih.govnih.gov |
Future Research Trajectories and Unexplored Avenues in 4 1 Bromoethyl Benzene 1 Sulfonyl Fluoride Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The presence of two distinct reactive sites on 4-(1-bromoethyl)benzene-1-sulfonyl fluoride (B91410)—the carbon-bromine (C-Br) bond and the sulfur-fluorine (S-F) bond—presents a significant challenge and opportunity for catalytic control. Future research will likely focus on developing catalytic systems that can achieve high selectivity for reactions at either site, enabling orthogonal functionalization.
Key research objectives in this area include:
Selective C-Br Bond Activation: Designing transition-metal catalysts (e.g., based on palladium, nickel, or copper) that facilitate cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) at the benzylic bromide position without disturbing the sulfonyl fluoride moiety. This would allow for the late-stage introduction of diverse molecular fragments.
Selective S-F Bond Activation: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful click chemistry tool. sigmaaldrich.com Developing novel catalysts, such as Lewis acids or specialized organocatalysts, that can lower the activation energy for SuFEx reactions involving 4-(1-bromoethyl)benzene-1-sulfonyl fluoride would enhance its utility. This would allow for efficient coupling with phenols, amines, and other nucleophiles under milder conditions, preserving the integrity of the bromoethyl group for subsequent transformations.
Tandem Catalysis: A more advanced trajectory involves the design of catalytic systems capable of promoting sequential or one-pot reactions involving both functional groups. This could enable the rapid construction of complex molecules from simple precursors, significantly improving synthetic efficiency.
| Catalyst Type | Target Functionality | Potential Reaction | Desired Outcome |
| Palladium/Nickel Complexes | C-Br Bond | Suzuki or Sonogashira Coupling | Selective C-C bond formation |
| Lewis Acids / Organocatalysts | S-F Bond | SuFEx Click Chemistry | Efficient formation of sulfonates/sulfonamides |
| Dual Catalytic Systems | C-Br and S-F Bonds | One-Pot Cross-Coupling and SuFEx | Rapid assembly of complex structures |
Exploration of Asymmetric Synthesis and Chiral Induction with the Compound
The chiral center at the benzylic carbon of the 1-bromoethyl group offers a gateway to enantiomerically pure compounds, which are of paramount importance in medicinal chemistry and materials science. Future research is poised to explore the asymmetric synthesis and chiral induction involving this compound.
Promising avenues include:
Catalytic Asymmetric Nucleophilic Substitution: The development of chiral catalysts that can control the stereochemical outcome of nucleophilic substitution reactions at the benzylic bromide. This would provide access to a wide range of enantioenriched derivatives.
Kinetic Resolution: Designing enzymatic or chemical catalytic systems for the kinetic resolution of racemic this compound, allowing for the separation of enantiomers.
Chiral Building Block Synthesis: Utilizing the enantiomerically pure compound as a chiral building block. The sulfonyl fluoride group can be used as a handle to attach the chiral scaffold to other molecules via SuFEx chemistry, effectively transferring the chiral information to create more complex stereodefined structures. The structural and chemical properties of such chiral S(VI) functional groups can provide unique spatial and electronic features. sigmaaldrich.comresearchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of reactive compounds like sulfonyl fluorides can benefit significantly from the enhanced safety, efficiency, and scalability offered by continuous flow chemistry. researchgate.netbohrium.com Integrating this compound into these modern platforms is a logical and promising future direction.
Key areas of development include:
Flow-Based Synthesis: Developing continuous flow processes for the synthesis of this compound itself, potentially through electrochemical methods which have been shown to be effective for other sulfonyl fluorides. researchgate.net This can improve safety by minimizing the accumulation of hazardous intermediates and allow for greater control over reaction parameters.
Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of compound libraries based on the this compound scaffold. By programming sequential additions of reagents to react with the C-Br bond and the S-F moiety, diverse molecular structures could be generated rapidly.
Applications in Advanced Materials Science and Nanotechnology
The dual-reactive nature of this compound makes it an excellent candidate as a monomer or cross-linker for the synthesis of advanced functional polymers and materials. The stability of the resulting sulfonate or sulfonamide linkages from SuFEx chemistry makes them attractive for creating robust materials. rsc.org
Future research could explore:
Novel Polymer Architectures: Using the compound as an A-B type monomer, where 'A' is the bromoethyl group and 'B' is the sulfonyl fluoride. Polymerization could proceed through sequential reactions, for example, by first reacting the sulfonyl fluoride with a bis-phenol (SuFEx polymerization) and then using the pendent bromoethyl groups for cross-linking or grafting.
Surface Modification: Immobilizing the compound onto surfaces (e.g., nanoparticles, silicon wafers) via one of its functional groups. The remaining functional group would then be available for further reaction, allowing for the precise engineering of surface properties. For instance, the sulfonyl fluoride could anchor the molecule to a surface rich in hydroxyl groups, leaving the bromoethyl group exposed for further functionalization.
Functional Gels and Networks: Employing the molecule as a cross-linker to create functional hydrogels or organogels. The ability to trigger cross-linking through two different chemical reactions could lead to the development of "smart" materials that respond to specific chemical stimuli.
Design of Next-Generation Multifunctional Reagents and Smart Building Blocks
Beyond its direct applications, this compound can serve as a platform for designing more sophisticated multifunctional reagents. The key is the orthogonal reactivity of its two functional groups, which allows for selective, stepwise reactions. enamine.net
Future directions in this area involve:
Orthogonal Protecting Group Strategies: Developing protecting groups for the sulfinate precursor to the sulfonyl fluoride would allow the bromoethyl group to be manipulated through multiple synthetic steps. chemrxiv.orgnih.gov The sulfonyl fluoride could then be revealed at a late stage for a final SuFEx coupling.
Bio-conjugation Reagents: Modifying the molecule to create hetero-bifunctional linkers for bioconjugation. For example, one end of the molecule could be designed to react with a biomolecule (e.g., a protein), while the other end remains available for a SuFEx click reaction to attach a probe or another molecule of interest.
Combinatorial Chemistry Scaffolds: Using the compound as a central scaffold in combinatorial library synthesis. nih.gov A diverse set of substituents could be introduced at the benzylic position via nucleophilic substitution, followed by a second diversification step via the SuFEx reaction at the sulfonyl fluoride, leading to large and structurally complex libraries for drug discovery and other screening purposes. The development of such versatile building blocks is a key trend in modern organic synthesis. gneechem.comboronmolecular.com
Q & A
Q. What are the recommended synthetic routes for preparing 4-(1-bromoethyl)benzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Strategy : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4-(1-bromoethyl)benzene-1-sulfonyl chloride with a fluoride source (e.g., KF or AgF) in anhydrous solvents like dichloromethane or acetonitrile under inert conditions .
- Optimization : Use HATU or other coupling agents for introducing functional groups, as demonstrated in the synthesis of structurally similar sulfonyl fluorides (e.g., DMF as solvent, diisopropyl ethylamine as base, and purification via silica gel chromatography) .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to minimize hydrolysis of the sulfonyl fluoride group.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the bromoethyl group (δ ~1.8–2.5 ppm for CH2Br) and sulfonyl fluoride moiety (no splitting in ¹⁹F NMR due to electronegativity) .
- IR Spectroscopy : Identify key peaks such as ν(SO2F) ~1200–1250 cm⁻¹ and ν(C-Br) ~550–650 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify molecular weight (expected [M+H]+ for C8H8BrFO2S: 276.94).
Advanced Research Questions
Q. How does the bromoethyl group influence reactivity in nucleophilic substitution reactions compared to other leaving groups?
Methodological Answer:
- Mechanistic Insight : The bromoethyl group acts as a moderate leaving group, enabling alkylation or arylation reactions. Its reactivity is lower than sulfonyl chlorides but higher than hydroxyl groups, making it suitable for controlled functionalization .
- Experimental Design : Test reactivity with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor by HPLC to compare substitution rates with analogous compounds (e.g., chloroethyl derivatives) .
Q. What strategies can mitigate hydrolysis of the sulfonyl fluoride group during biological assays?
Methodological Answer:
- Stability Optimization :
- Buffering : Use pH 7–8 phosphate buffers to reduce acidic hydrolysis.
- Temperature Control : Conduct assays at 4°C to slow hydrolysis kinetics.
- Additives : Include glycerol (10–20%) or DMSO to stabilize the sulfonyl fluoride moiety .
- Validation : Compare LC-MS profiles of the compound pre- and post-incubation in assay conditions to quantify degradation .
Q. How can this compound be applied in covalent enzyme inhibition studies?
Methodological Answer:
- Target Selection : Focus on serine proteases or other enzymes with nucleophilic active sites (e.g., trypsin-like proteases).
- Assay Design : Pre-incubate the enzyme with the compound (10–100 µM) in Tris buffer (pH 8.0) for 30 min. Measure residual activity using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) .
- Competitive Studies : Co-treat with reversible inhibitors (e.g., PMSF) to confirm covalent binding .
Q. How should researchers address contradictions in reactivity data between sulfonyl fluorides and sulfonyl chlorides?
Methodological Answer:
- Data Reconciliation :
- Solvent Effects : Sulfonyl fluorides exhibit lower reactivity in aqueous media due to reduced electrophilicity compared to chlorides. Use kinetic studies in anhydrous vs. hydrated solvents to quantify differences .
- Computational Modeling : Perform DFT calculations to compare transition-state energies for nucleophilic attack on sulfur .
Q. What are the applications of this compound in chemical biology for protein labeling?
Methodological Answer:
- Protein Modification :
- Validation : Use SDS-PAGE and Western blotting with fluorescent probes (e.g., tetramethylrhodamine-azide) to confirm labeling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
